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Abstract

Mevidalen (LY3154207) is an investigational, orally bioavailable, selective positive allosteric
modulator (PAM) of the dopamine D1 receptor, developed by Eli Lilly and Company. It
represents a novel therapeutic approach for the symptomatic treatment of Lewy body dementia
(LBD), a neurodegenerative disorder with limited treatment options. By enhancing the affinity of
the D1 receptor for its endogenous ligand, dopamine, Mevidalen aims to amplify dopaminergic
signaling in brain regions crucial for motor control, cognition, and wakefulness. This technical
guide provides a comprehensive overview of the discovery, mechanism of action, and clinical
development of Mevidalen, with a focus on its evaluation for LBD. It summarizes key preclinical
and clinical data, details experimental protocols, and visualizes the underlying signaling
pathways and developmental workflows.

Introduction: The Challenge of Lewy Body Dementia
and the Rationale for a D1 Receptor PAM
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Lewy body dementia, encompassing both dementia with Lewy bodies (DLB) and Parkinson's
disease dementia (PDD), is the second most common cause of degenerative dementia in the
elderly. It is characterized by the intracellular accumulation of alpha-synuclein aggregates,
known as Lewy bodies, in the brain. The clinical presentation is complex, featuring a triad of
cognitive impairment, parkinsonian motor symptoms, and recurrent visual hallucinations. The
underlying neurobiology involves significant disruption of multiple neurotransmitter systems,
most notably the dopaminergic and cholinergic pathways.

Current therapeutic strategies for LBD are primarily symptomatic and offer limited efficacy.
While cholinesterase inhibitors can provide some cognitive benefits, and levodopa may
improve motor function, these treatments are often associated with significant side effects and
do not address the full spectrum of symptoms.

The dopamine D1 receptor is highly expressed in brain regions implicated in LBD pathology,
including the prefrontal cortex and striatum, which are critical for executive function and motor
control, respectively. The development of direct D1 receptor agonists has been challenging due
to issues with tolerability, including a narrow therapeutic window and the potential for inducing
dyskinesias.

Mevidalen, as a positive allosteric modulator, offers a more nuanced approach. By binding to a
site on the D1 receptor distinct from the dopamine binding site, it does not directly activate the
receptor but rather enhances the affinity and/or efficacy of endogenous dopamine. This
mechanism is hypothesized to provide a more physiological and controlled enhancement of
dopaminergic signaling, potentially leading to a better therapeutic index compared to direct
agonists.

Discovery and Preclinical Development
Compound Ildentification and Optimization

Mevidalen is a tetrahydroisoquinoline derivative and a close structural analogue of DETQ,
another D1 receptor PAM.[1] Its discovery was the result of extensive medicinal chemistry
efforts aimed at identifying potent and selective non-catechol modulators of the D1 receptor
with favorable pharmacokinetic properties, including oral bioavailability and the ability to cross
the blood-brain barrier.[1]
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In Vitro Pharmacology

In vitro studies have demonstrated that Mevidalen is a potent and selective PAM of the human
dopamine D1 receptor, with an EC50 of 3 nM in a human D1 cyclic AMP (cCAMP) assay.[2] It
exhibits minimal intrinsic agonist activity, meaning it has little to no effect on receptor activation
in the absence of dopamine. This selectivity is crucial for its proposed mechanism of action, as
it avoids non-specific receptor activation.

Preclinical In Vivo Studies

Preclinical evaluation of Mevidalen in various animal models has provided evidence for its
potential therapeutic effects in LBD. Key findings include:

e Enhanced Cortical Acetylcholine Release: In in vivo studies, Mevidalen has been shown to
increase the release of acetylcholine in the cortex.[2] This is a significant finding, as
cholinergic deficits are a hallmark of LBD and contribute to cognitive impairment.

» Reversal of Hypomotility: In models of dopamine depletion, Mevidalen demonstrated the
ability to reverse hypomotility, suggesting a potential benefit for the parkinsonian motor
symptoms of LBD.[2]

¢ Pro-cognitive and Wakefulness-Promoting Effects: Preclinical studies have also indicated
that D1 receptor PAMs like Mevidalen may have pro-cognitive and wakefulness-promoting
effects, addressing other key symptoms of LBD.[3][4]

Mechanism of Action: Allosteric Modulation of the
Dopamine D1 Receptor Sighaling Pathway

Mevidalen exerts its effects by binding to an allosteric site on the dopamine D1 receptor, a G-
protein coupled receptor (GPCR). This binding event induces a conformational change in the
receptor that increases its affinity for dopamine. When dopamine binds to the orthosteric site of
the Mevidalen-bound receptor, the efficiency of downstream signaling is enhanced.

The canonical signaling pathway for the D1 receptor involves its coupling to the Gas/olf G-
protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of
ATP to cyclic AMP (cAMP), a second messenger that in turn activates Protein Kinase A (PKA).
PKA then phosphorylates various downstream targets, including the DARPP-32 protein and
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transcription factors like CREB, ultimately leading to changes in gene expression and neuronal
function. By potentiating this cascade, Mevidalen is thought to improve neuronal
communication and plasticity in key brain circuits affected in LBD.

Recent molecular dynamics simulations based on cryo-electron microscopy structures of the
D1 receptor have provided insights into the specific interactions between Mevidalen
(LY3154207) and the receptor. These studies suggest that Mevidalen binding stabilizes a
helical conformation of the intracellular loop 2 (IL2) and induces subtle but significant changes
in key structural motifs, ultimately enhancing the coupling of the Gs protein to the receptor.[2][5]

Signaling Pathway Diagram

Intracellular Space

Click to download full resolution via product page

Caption: Mevidalen's allosteric modulation of the D1 receptor signaling pathway.

Clinical Development: The PRESENCE Phase 2 Trial

The primary clinical investigation of Mevidalen for LBD was the PRESENCE study, a Phase 2,
multicenter, randomized, double-blind, placebo-controlled trial (NCT03305809).

Experimental Protocol

Study Design: The PRESENCE trial was a 12-week study that randomized 344 participants
with LBD (either PDD or DLB) in a 1:1:1:1 ratio to receive one of three daily doses of Mevidalen
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(10 mg, 30 mg, or 75 mg) or a placebo.[6]
Participant Population:
* Inclusion Criteria:
o Age 40-85 years.
o Diagnosis of dementia with Lewy bodies or Parkinson's disease dementia.
o Montreal Cognitive Assessment (MoCA) score between 10 and 23.
o Modified Hoehn and Yahr stage of 0-4.
e Exclusion Criteria:
o Significant neurological or psychiatric conditions other than LBD.
o History of stroke or other significant cerebrovascular disease.
o Use of certain antipsychotic medications.
Endpoints:

e Primary Outcome Measure: The primary endpoint was the change from baseline in the
Cognitive Drug Research (CDR) Continuity of Attention (CoA) composite score at 12 weeks.

[6]
o Secondary Outcome Measures: Secondary endpoints included:
o Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13).[6]

o Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS),
total score (sum of Parts I-llI).[6]

o Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-
CGIC).[6]

o Epworth Sleepiness Scale (ESS).
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Caption: Workflow of the PRESENCE Phase 2 clinical trial.

Clinical Trial Results

The PRESENCE trial yielded mixed results. While it did not meet its primary or secondary
cognitive endpoints, it demonstrated a significant and dose-dependent improvement in motor
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symptoms.[6][7]
Efficacy:

» Primary Endpoint (Cognition): Mevidalen failed to show a statistically significant improvement
in the CDR Continuity of Attention composite score compared to placebo at any of the doses
tested.[6]

e Secondary Endpoints:

o Motor Function (MDS-UPDRS): Mevidalen resulted in a significant, dose-dependent
improvement in the MDS-UPDRS total score (sum of Parts I-1ll) compared to placebo.[6]

[7]

o Global Impression of Change (ADCS-CGIC): The 30 mg and 75 mg doses of Mevidalen
showed a statistically significant improvement in the ADCS-CGIC scores compared to
placebo.[6][7]

Quantitative Data Summary:
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Outcome Mevidalen 10 Mevidalen 30 Mevidalen 75
Placebo
Measure mg mg mg

MDS-UPDRS

Total Score

(Parts I-111) - p < 0.05 p < 0.05 p <0.01
Change from

Baseline

ADCS-CGIC
(Minimal or

- NS p<0.01 p <0.01
Better

Improvement)

ADCS-CGIC

(Moderate or

Bett - NS p <0.05 p <0.001
etter

Improvement)

CDR CoA
Composite Score
Change from

Baseline

ADAS-Cog13
Change from - NS NS NS

Baseline

NS: Not

Significant

Safety and Tolerability:

Mevidalen was generally well-tolerated. The most common treatment-emergent adverse events
were falls, which occurred in a higher proportion of patients in the 10 mg and 75 mg Mevidalen
groups compared to placebo.[8] Increases in blood pressure and cardiovascular serious
adverse events were most pronounced at the 75 mg dose.[6]

Discussion and Future Directions

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2021.806618/full
https://pubmed.ncbi.nlm.nih.gov/34859493/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The development of Mevidalen for Lewy body dementia highlights both the promise and the
challenges of targeting the dopaminergic system in this complex neurodegenerative disease.
The findings from the PRESENCE trial are significant for several reasons:

o Proof of Concept for Motor Benefit: The study provides clinical proof of concept that a
dopamine D1 receptor PAM can improve motor function in patients with LBD. This is a
crucial finding, as motor symptoms are a core and disabling feature of the disease.

o Lack of Cognitive Efficacy: The failure to meet the primary cognitive endpoint underscores
the complexity of treating cognitive impairment in LBD. It is possible that a more targeted
approach or a combination therapy may be required to achieve cognitive benefits.

e Favorable Safety Profile: The overall safety and tolerability profile of Mevidalen appears to
be acceptable, although the increased risk of falls and cardiovascular events at higher doses
warrants further investigation.

Future research on Mevidalen and other D1 receptor PAMs for LBD should focus on several
key areas:

e Optimizing Dosing: Further studies are needed to determine the optimal dose of Mevidalen
that balances motor benefits with the risk of adverse events.

» Patient Stratification: Identifying patient subgroups who are most likely to respond to
Mevidalen treatment could enhance its therapeutic potential.

o Combination Therapies: Investigating the use of Mevidalen in combination with other
symptomatic treatments for LBD, such as cholinesterase inhibitors, may lead to synergistic
effects.

o Long-term Efficacy and Safety: Long-term extension studies are necessary to evaluate the
durability of the motor benefits and the long-term safety of Mevidalen.

Conclusion

Mevidalen represents a novel and promising therapeutic approach for the management of
motor symptoms in Lewy body dementia. Its uniqgue mechanism of action as a dopamine D1
receptor positive allosteric modulator offers a potential advantage over existing dopaminergic
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therapies. While the PRESENCE trial did not demonstrate a benefit in cognition, the significant
improvement in motor function provides a strong rationale for the continued development of
Mevidalen and other D1 PAMs for this debilitating neurodegenerative disease. Further clinical
investigation is warranted to fully elucidate the therapeutic potential and optimal use of
Mevidalen in the complex clinical landscape of Lewy body dementia.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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